molecular formula C17H16FN3OS B11611331 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

Cat. No.: B11611331
M. Wt: 329.4 g/mol
InChI Key: ILRBYLNWMLZZKG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Phenylurea Moiety: The phenylurea moiety can be formed by reacting an isocyanate with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring can interact with the active site of the target, leading to inhibition or activation of its function. The phenylurea moiety can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
  • 1-(4-Bromophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
  • 1-(4-Methylphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

Uniqueness: 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Properties

Molecular Formula

C17H16FN3OS

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C17H16FN3OS/c1-12-11-19-17(23-12)21(15-9-7-13(18)8-10-15)16(22)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

ILRBYLNWMLZZKG-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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